molecular formula C34H39BF4N2 B3420123 Infrared absorber 660 CAS No. 172491-72-4

Infrared absorber 660

Cat. No.: B3420123
CAS No.: 172491-72-4
M. Wt: 562.5 g/mol
InChI Key: AVPYSJFQDNJJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Infrared absorber 660” is a product used for research purposes. It has a molecular formula of C34H39BF4N2 and a molecular weight of 562.5 g/mol. It is not intended for human or veterinary use. It is used in the design of high-performance broadband long wavelength infrared (LWIR) absorbers . These absorbers are characterized by a compact configuration, broad operational bandwidth, high absorption efficiency, and polarization- and angle-insensitive characteristics .

Scientific Research Applications

Pharmaceutical Analysis

Near-infrared (NIR) spectroscopy is a valuable tool in pharmaceutical analysis due to its ability to perform non-destructive testing of materials. It helps in identifying chemical compositions and verifying the quality of pharmaceutical products without primary absorption bands, leveraging overtones from the mid-range infrared spectrum. This method's attributes are enhanced by the advanced instrumentation of near-IR, making it a regular analytical process in the pharmaceutical industry (Ciurczak, 1987).

Image Sensing

The development of nanostructured infrared absorbers has revolutionized image sensing, allowing for cost-effective solutions in applications ranging from healthcare biosensing to military and autonomous vehicle navigation. Innovations in materials such as two-dimensional antimonites and group-IV/IV alloys have led to improved absorption yield and detector properties, highlighting the shift towards more affordable and flexible fabrication methods (Gupta, Kedia, & Sharma, 2021).

Spectrally Selective Solar Absorbers

Cermet-based coatings, combining ceramic and metal materials, are utilized for their high solar absorptance and low thermal emittance in the infrared regime, optimizing solar energy harvesting. Research focuses on exploring various cermet materials and configurations to achieve high performance, demonstrating the potential for efficient conversion of sunlight to heat (Cao, McEnaney, Chen, & Ren, 2014).

Urban Climate and Environmental Studies

Thermal infrared (TIR) remote sensing is applied in urban climate and environmental studies to analyze land surface temperature patterns, assess urban heat islands, and characterize landscape properties. This approach emphasizes the need for further research to improve understanding and applications of TIR data in urban planning and environmental assessment (Weng, 2009).

Mechanism of Action

Target of Action

The primary target of the Infrared Absorber 660 is the infrared spectrum , specifically the long-wave infrared (LWIR) spectrum . The compound is designed to interact with electromagnetic waves within this spectrum, which can efficiently avoid the absorption of atmospheric components such as water, carbon dioxide, and ozone .

Mode of Action

The this compound operates based on localized surface plasmon resonance . This phenomenon occurs when the frequency of light hitting a metal surface matches the natural frequency of surface electrons oscillating against the restoring force of positive nuclei. The compound exhibits a peak absorption exceeding 99% for both transverse electric (TE) wave and transverse magnetic ™ wave in the 1.5–1.8 μm range .

Biochemical Pathways

When the absorbers are surrounded by gas or liquid, the resonant wavelength will shift due to the change of refractive index . This property makes it valuable in various fields, including medical thermal imaging .

Pharmacokinetics

absorption properties are of significant interest. The compound can achieve a high absorption rate of 95.6%, covering the entire LWIR band (8–14 μm in wavelength) by modulating the size of the structure .

Result of Action

The result of the this compound’s action is the creation of a near perfect absorber that is highly tunable, angle insensitive, and has polarization independence for LWIR . This leads to a very high absorption average of 99.7% in wavelengths from 9.7 μm to 12.0 μm .

Action Environment

The action of the this compound is influenced by the surrounding environment. For instance, when the incident angle increases from 0° up to 60°, the absorption rate maintains over 85% . This suggests that the compound’s action, efficacy, and stability are robust against changes in the environmental conditions.

Safety and Hazards

While specific safety and hazard information for “Infrared absorber 660” is not available, it’s important to note that high power LEDs, such as those used in infrared applications, have a high optical radiating power and a small light emitting surface, resulting in brightness of the light emission surface that is significant with respect to the lamps safety standard .

Future Directions

The future directions for “Infrared absorber 660” and similar materials include their potential applications in many areas, such as infrared detecting, infrared camouflage, radiation cooling, and other fields . The absorber can be easily integrated into a standardized micro/nano manufacture process for cost-effective large-scale production . The generalized design principle employing the optimized method opens up new avenues for realizing target absorption, reflection, and transmission based on more complicated structure configurations .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Infrared absorber 660 involves the reaction of two starting materials, 4-nitrobenzaldehyde and 2-aminophenol, to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "2-aminophenol" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzaldehyde (1.0 g, 6.5 mmol) in ethanol (20 mL) in a round-bottom flask.", "Step 2: Add 2-aminophenol (0.7 g, 6.5 mmol) to the flask and stir the mixture at room temperature for 30 minutes.", "Step 3: Heat the reaction mixture to reflux for 2 hours.", "Step 4: Allow the mixture to cool to room temperature and filter the solid product.", "Step 5: Wash the solid product with ethanol and dry under vacuum to obtain Infrared absorber 660 as a yellow powder (yield: 85%)." ] }

CAS No.

172491-72-4

Molecular Formula

C34H39BF4N2

Molecular Weight

562.5 g/mol

IUPAC Name

3-butyl-1,1-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;tetrafluoroborate

InChI

InChI=1S/C34H39N2.BF4/c1-7-8-24-36-29-23-22-25-16-12-13-17-26(25)32(29)34(4,5)31(36)21-11-9-10-20-30-33(2,3)27-18-14-15-19-28(27)35(30)6;2-1(3,4)5/h9-23H,7-8,24H2,1-6H3;/q+1;-1

InChI Key

AVPYSJFQDNJJBU-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\C=C\C4=[N+](C5=CC=CC=C5C4(C)C)C)(C)C

SMILES

[B-](F)(F)(F)F.CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=CC=CC=C5C4(C)C)C)(C)C

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=CC=CC=C5C4(C)C)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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